Product packaging for Isostearamidopropyl betaine(Cat. No.:CAS No. 63566-37-0)

Isostearamidopropyl betaine

Cat. No.: B1512721
CAS No.: 63566-37-0
M. Wt: 426.7 g/mol
InChI Key: LMVGXBRDRZOPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isostearamidopropyl betaine (CAS 63566-37-0) is a synthetic amphoteric surfactant of significant interest in cosmetic and personal care research. Its molecular structure, which features both a positive and a negative charge, renders it uncharged overall and is key to its multifunctional properties . In formulation studies, it acts as a cleansing agent and surfactant ,--helping to reduce surface tension and effectively remove soil and fats from skin and hair . Furthermore, it functions as a notable foam booster ,-improving the volume, structure, and durability of lather in products like shampoos and shower gels . Beyond its cleansing capabilities, this betaine provides valuable conditioning effects . It leaves hair easy to comb, supple, soft, and shiny, and also contributes to skin conditioning ,-helping to maintain the skin in good condition . Additionally, it has antistatic properties ,-reducing electrostatic charges on the hair . Its mechanism of action involves the skilled combination of different surfactants; when paired with other compounds, it can help create a final product with excellent cleansing power and improved skin tolerance . This ingredient is strictly for professional laboratory research and development. It is not for diagnostic, therapeutic, or personal use. Chemical Abstract Service Number: 63566-37-0 Molecular Formula: C~26~H~52~N~2~O~3~ Molecular Weight: 440.71204000 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50N2O3 B1512721 Isostearamidopropyl betaine CAS No. 63566-37-0

Properties

CAS No.

63566-37-0

Molecular Formula

C25H50N2O3

Molecular Weight

426.7 g/mol

IUPAC Name

2-[dimethyl-[3-(16-methylheptadecanoylamino)propyl]azaniumyl]acetate

InChI

InChI=1S/C25H50N2O3/c1-23(2)18-15-13-11-9-7-5-6-8-10-12-14-16-19-24(28)26-20-17-21-27(3,4)22-25(29)30/h23H,5-22H2,1-4H3,(H-,26,28,29,30)

InChI Key

LMVGXBRDRZOPHA-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization Methodologies for Isostearamidopropyl Betaine

Established Synthetic Pathways: Mechanistic Considerations

The conventional synthesis of isostearamidopropyl betaine (B1666868) is a well-documented two-step batch process. researchgate.netresearchgate.net This pathway begins with the formation of an amide intermediate, which is subsequently converted into the final betaine product.

The initial step in the synthesis is the condensation reaction between isostearic acid and N,N-dimethyl-1,3-propanediamine (DMAPA). This reaction forms the intermediate, N-(isostearamidopropyl)-N,N-dimethylamine, also known as isostearamidopropyl dimethylamine (B145610).

The reaction is typically carried out at elevated temperatures, generally ranging from 140 to 180°C, for a duration of 5 to 8 hours. google.com During this process, water is formed as a byproduct and is typically removed, often by vacuum distillation, to drive the reaction equilibrium towards the product side. google.com The kinetics of this amidation are influenced by temperature, reactant concentrations, and the efficiency of water removal. While the reaction can proceed without a catalyst, acid catalysts can be employed to increase the reaction rate. The process is considered complete when the theoretical amount of water has been collected. researchgate.net

Table 1: Typical Reaction Conditions for the Amidation of Isostearic Acid with DMAPA
ParameterCondition RangePurpose
Temperature140 - 180°CTo overcome the activation energy of the reaction.
Reaction Time5 - 8 hoursTo ensure complete conversion of reactants.
PressureAtmospheric, followed by vacuumVacuum distillation is used to remove water and drive the reaction forward.
CatalystTypically none; acid catalysts can be usedTo increase the rate of reaction.

The second and final step is the quaternization of the tertiary amine group of the isostearamidopropyl dimethylamine intermediate. This is most commonly achieved by reacting the intermediate with sodium monochloroacetate (SMCA) in an aqueous solution. researchgate.netgoogle.com This reaction introduces the carboxylate group, resulting in the characteristic zwitterionic structure of the betaine.

This alkylation reaction is highly dependent on pH and temperature. The pH of the reaction mixture is typically maintained in the alkaline range, from 8 to 10, to facilitate the nucleophilic attack of the tertiary amine on the chloroacetate. google.comnus.edu.sg The temperature is controlled within a range of 60 to 98°C. google.comgoogle.com Careful control of these parameters is crucial for optimizing the yield and minimizing the formation of impurities, such as unreacted amidoamine and sodium glycolate. researchgate.net The reaction time for this step generally ranges from 2 to 6 hours. researchgate.netgoogle.com The final product is an aqueous solution of isostearamidopropyl betaine, which also contains sodium chloride as a byproduct. google.com

Table 2: Typical Reaction Conditions for the Quaternization of Isostearamidopropyl Dimethylamine
ParameterCondition RangePurpose
Temperature60 - 98°CTo control the reaction rate and minimize side reactions.
pH8 - 10To ensure the tertiary amine is sufficiently nucleophilic and to neutralize the resulting hydrochloric acid.
Reaction Time2 - 6 hoursTo achieve high conversion to the final betaine product.
Solvent/MediumWater, sometimes with a co-solvent like ethanolTo dissolve reactants and facilitate the reaction.

Innovations in this compound Synthesis

Driven by the need for more sustainable and efficient manufacturing processes, research is exploring innovative methodologies for the synthesis of amidopropyl betaines. These approaches focus on green chemistry principles, process intensification, and the use of biocatalysis.

The application of green chemistry principles to this compound synthesis aims to reduce its environmental impact. A key aspect is the use of renewable raw materials. Isostearic acid is often derived from vegetable sources, making it a sustainable feedstock. detergentchemicalsasia.com Further innovations focus on improving the energy efficiency of the two-step process and minimizing waste. detergentchemicalsasia.com This includes optimizing reaction conditions to reduce energy consumption and developing methods for the recovery and reuse of byproducts. Another area of development is the synthesis of novel hydrophobic ionic liquids from betaine-based substances, which can serve as greener solvents or extractants in various chemical processes. rsc.org

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of surfactants like this compound. springernature.com Continuous flow systems can provide superior control over reaction parameters such as temperature and mixing, leading to improved reaction safety and kinetics. springernature.com The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, which is beneficial for managing the exothermic nature of amidation and quaternization reactions. This technology has the potential to enable scalable and sustainable protocols for amide bond formation in greener solvents like water. chemrxiv.org While specific applications to this compound are still emerging, the principles of continuous flow are highly applicable to both the amidation and quaternization steps, promising higher throughput and product consistency.

Chemoenzymatic synthesis represents a promising frontier for producing betaine derivatives with high selectivity and under mild reaction conditions. Enzymes, particularly lipases, are being explored as biocatalysts for key reaction steps. researchgate.net For instance, lipase-catalyzed acylation can be used to form amide bonds with high enantioselectivity. researchgate.netnih.gov In the context of betaine synthesis, enzymes could potentially be used in the amidation step, operating at lower temperatures and reducing energy consumption and byproduct formation. detergentchemicalsasia.com This approach aligns with green chemistry principles by utilizing biological catalysts that are biodegradable and operate under environmentally benign conditions. Research in this area aims to develop robust enzymatic processes for the large-scale production of various betaine derivatives. nih.gov

By-product Formation and Purity Control in this compound Synthesis

The synthesis of this compound is a multi-step process that, while efficient, can lead to the formation of specific by-products and residual intermediates that impact the final product's purity. The primary impurities of concern are the unreacted starting material, 3-dimethylaminopropylamine (B130723) (DMAPA), and the intermediate product, isostearamidopropyl dimethylamine, commonly referred to as amidoamine. researchgate.netcir-safety.org

The commercial production of this compound follows a two-step reaction pathway:

Amidation: The first step involves the reaction of isostearic acid with DMAPA. epo.org In this condensation reaction, the more reactive primary amine of DMAPA selectively reacts with the carboxyl group of isostearic acid to form an amide bond. wikipedia.org This reaction yields the intermediate, isostearamidopropyl dimethylamine (the "amidoamine"), and water as a by-product. epo.org DMAPA is often used in excess to drive the reaction to completion, meaning unreacted DMAPA will be present alongside the amidoamine intermediate. cosmeticsandtoiletries.com

Quaternization (Carboxymethylation): The amidoamine intermediate then undergoes a second reaction with a quaternizing agent, typically sodium monochloroacetate (SMCA) or chloroacetic acid in the presence of a base. epo.orgwikipedia.orgcosmeticsandtoiletries.com The tertiary amine group on the amidoamine molecule attacks the chloroacetic acid, forming a quaternary ammonium (B1175870) center and creating the zwitterionic structure of this compound. wikipedia.org

The formation of impurities is inherent to this process:

Dimethylaminopropylamine (DMAPA) is present as an impurity primarily because it is a starting material that may not fully react during the amidation stage. researchgate.net

Amidoamine is the desired intermediate from the first step. Its presence in the final product occurs when the second step, quaternization, is incomplete. researchgate.net

Controlling the levels of DMAPA and amidoamine is critical for producing high-purity this compound. Several industrial strategies are employed to minimize these impurities.

To reduce residual amidoamine , the focus is on optimizing the carboxymethylation reaction. A key strategy is to maintain an alkaline pH throughout the reaction. This prevents the protonation of the tertiary amine on the amidoamine, keeping it available to react with the chloroacetic acid. This technique can significantly increase the reaction rate and completeness, capable of lowering the final amidoamine content to below 0.3%. cosmeticsandtoiletries.com In contrast, some technical-grade products may contain up to 3% amidoamine. researchgate.net

For minimizing residual DMAPA , a primary strategy is its removal after the amidation step and before quaternization. Excess DMAPA can be distilled from the amidoamine intermediate. cosmeticsandtoiletries.com To improve process efficiency and reduce waste, the recovered DMAPA can be recycled back into the amidation reactor. cosmeticsandtoiletries.com Furthermore, ensuring the high purity of the initial DMAPA raw material, which can be purified to >99.5% via multi-stage distillation after its own synthesis, helps prevent the introduction of other upstream impurities. atamankimya.com

ImpurityFormation SourceMinimization StrategyTarget Level
Amidoamine Incomplete quaternization of the intermediateMaintain alkaline pH during quaternization to drive reaction to completion. cosmeticsandtoiletries.com< 0.3% cosmeticsandtoiletries.com
Dimethylaminopropylamine (DMAPA) Excess unreacted starting materialDistillation of amidoamine intermediate before quaternization; recycling of recovered DMAPA. cosmeticsandtoiletries.com< 15 ppm wikipedia.org
Sodium Chloride By-product of quaternization with SMCAControlled reaction stoichiometry; post-synthesis purification.~5% in solution cosmeticsandtoiletries.com
Glycolic Acid Hydrolysis of chloroacetic acidControlled reaction conditions during quaternization.~0.1% cosmeticsandtoiletries.com

Post-Synthesis Purification and this compound Isolation Techniques

Following synthesis, the crude this compound solution contains the target compound along with the by-products and unreacted materials discussed. Achieving high purity, especially for a solid-form product, requires dedicated purification and isolation steps.

Several methods can be employed to purify the crude betaine product.

Extraction: Liquid-liquid extraction is an effective technique. One patented method for purifying compounds with a betaine structure involves extraction with an organic, aprotic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). This process can separate reaction by-products, starting materials, and other impurities from the desired betaine compound. google.com

Washing and Filtration: For crude products that are solids or slurries, washing with an organic solvent can be used. A process described for a similar alkylamidopropyl betaine involves adding a solvent like ethyl acetate or acetone (B3395972) to the crude product, stirring, and then filtering. This process washes away impurities, and a subsequent drying of the filter cake yields a high-purity product (>98%). google.com

Chromatography: While chromatographic methods are feasible for purification on a laboratory scale, they are generally not considered practical for separating large, industrial-scale quantities of betaines. google.com

Producing this compound in a stable, solid form requires controlled crystallization and drying.

Crystallization: A common method for crystallizing betaines involves carefully controlling the saturation of a solution. The process begins by gradually increasing the concentration of the betaine solution through evaporation. google.com To ensure a uniform crystal structure and a narrow size distribution, the solution is seeded with fine crystals of betaine at a specific point just as spontaneous nucleation begins. google.com This controlled process favors the growth of existing crystals over the formation of new, smaller ones, resulting in a product with an average crystal size typically between 0.4 and 0.7 mm. google.com

Drying: The drying process is critical for removing residual moisture and achieving a stable powder or crystalline product. Due to the hygroscopic nature of betaines, drying and subsequent packaging must occur in low-humidity environments. Temperature control is crucial to prevent thermal degradation.

Several types of industrial dryers are suitable for betaines:

Spray Drying: This method involves atomizing the betaine solution into a stream of hot air, leading to rapid drying. It is efficient for large-scale production and typically produces a fine, amorphous powder.

Flash Drying: Spin flash dryers use a high-speed rotating wind field for efficient and uniform drying of pastes and slurries.

Boiling/Fluidized Bed Drying: This technique is used for crystalline products. In one process for producing anhydrous betaine, crystals are dried in a boiling drier at temperatures controlled below 115°C. google.com

Process StepTechniqueKey ParametersOutcome
Crystallization Seeded Evaporative Crystallization google.com- Gradual increase in solution saturation- Seeding at the point of initial nucleationUniform crystalline product with narrow size distribution (0.4-0.7 mm). google.com
Drying Spray Drying - Rapid drying with hot airFine, amorphous powder; suitable for large scale.
Drying Boiling Drier google.com- Temperature control (<115°C)Stable, anhydrous crystalline product. google.com
Drying Flash Dryer - High-speed hot air circulationEfficient and uniform drying of pastes.

Molecular Mechanisms and Supramolecular Assembly of Isostearamidopropyl Betaine

Surface and Interfacial Phenomena

The amphiphilic nature of isostearamidopropyl betaine (B1666868) drives its accumulation at interfaces, such as liquid-air and liquid-liquid interfaces, where it lowers the surface or interfacial tension. The dynamics and thermodynamics of this process, along with the critical concentration for micelle formation, are fundamental to its function as a surfactant.

Adsorption Kinetics and Thermodynamics at Liquid-Air and Liquid-Liquid Interfaces

The adsorption of surfactant molecules at an interface is a spontaneous process driven by the reduction of the system's free energy. For isostearamidopropyl betaine, the large hydrophobic isostearyl group has a strong tendency to escape the aqueous environment, leading to its arrangement at the interface.

Adsorption Kinetics: The rate at which this compound molecules adsorb to an interface is governed by several factors, including their concentration in the bulk solution, the temperature, and the presence of other substances like electrolytes. The process generally involves diffusion of the surfactant monomers from the bulk to the subsurface layer, followed by their penetration and arrangement at the interface. For many surfactants, this process can be described by models such as the pseudo-first-order or pseudo-second-order kinetic models, which relate the rate of adsorption to the number of available sites at the interface. scirp.org The kinetics of surface tension relaxation for betaine surfactants can exhibit complex behavior, sometimes showing multiple characteristic time scales. researchgate.net

Adsorption Thermodynamics: The thermodynamic feasibility of the adsorption process is described by parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). scirp.org A negative ΔG° indicates a spontaneous adsorption process. The adsorption is often entropically driven, resulting from the release of structured water molecules from around the hydrophobic tail of the surfactant as it moves to the interface. nih.gov The enthalpy change can be endothermic or exothermic, depending on the balance of energy changes from the breaking of bonds (like water-water hydrogen bonds) and the formation of new interactions at the interface. nih.gov

Critical Micelle Concentration (CMC) Determination and Influencing Factors

Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers in the bulk solution begin to aggregate into organized structures called micelles. The CMC is a key characteristic of a surfactant, indicating the minimum concentration required to achieve maximum surface tension reduction.

Determination of CMC: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods include:

Surface Tensiometry: Measuring the surface tension as a function of surfactant concentration. The surface tension decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. mdpi.com

Conductivity Measurement: For ionic and zwitterionic surfactants, the electrical conductivity of the solution changes its slope at the CMC due to the different mobility of micelles compared to free monomers. researchgate.net

Fluorescence Spectroscopy: Using a fluorescent probe that partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum at the CMC. researchgate.net

Influencing Factors: Several factors can influence the CMC of this compound:

Hydrophobic Chain Structure: The long, branched C18 isostearyl tail significantly lowers the CMC compared to shorter-chain betaines due to its increased hydrophobicity. aatbio.com Generally, for a homologous series of surfactants, the CMC decreases by about an order of magnitude for every two methylene (B1212753) groups added to the alkyl chain. aatbio.com The branching in the isostearyl group, however, can increase the cross-sectional area of the tail, which may slightly increase the CMC compared to a linear C18 chain.

Temperature: Temperature can have a complex effect on the CMC. Initially, an increase in temperature may lower the CMC by decreasing the hydration of the hydrophilic headgroup, which favors micellization. aatbio.com However, at higher temperatures, the disruption of the structured water around the hydrophobic tail can disfavor micellization, leading to an increase in the CMC. aatbio.com

pH: As a zwitterionic surfactant, this compound has a headgroup that contains both a permanently positive quaternary ammonium (B1175870) group and a pH-sensitive carboxylate group. At low pH, the carboxylate group becomes protonated, giving the surfactant a net positive charge and increasing repulsion between headgroups, which would increase the CMC. At neutral and alkaline pH, it exists as a zwitterion.

Electrolytes: The addition of salts (electrolytes) to the solution can lower the CMC of zwitterionic surfactants. nih.gov The salt ions shield the electrostatic repulsion between the charged headgroups, facilitating their closer packing and promoting micelle formation at a lower concentration. nih.gov

Below is a table with representative CMC values for some long-chain betaine surfactants to illustrate the effect of chain length. Note that specific data for this compound is not available.

Surfactant (Analogous)Alkyl ChainCMC (approx. mmol/L)Conditions
Lauramidopropyl BetaineC120.1 - 0.2Water, 25°C
C16 Amidopropyl BetaineC16~0.01Water, 48°C
C18:1 Amidopropyl BetaineC18 (unsaturated)~0.001Water, 25°C

Data is illustrative and sourced from studies on analogous compounds. researchgate.net

Self-Assembly Structures in Aqueous and Non-Aqueous Systems

The self-assembly of this compound is not limited to spherical micelles. Depending on factors like concentration, temperature, pH, and the presence of co-solutes, it can form a variety of more complex structures, including wormlike micelles and vesicles.

Formation and Characterization of Spherical Micelles

At concentrations just above the CMC, this compound is expected to form spherical micelles. In these structures, the hydrophobic isostearyl tails are sequestered in the core, away from the water, while the hydrophilic betaine headgroups form a shell at the micelle-water interface.

The size and aggregation number (the number of monomers per micelle) of these micelles can be characterized by techniques such as:

Dynamic Light Scattering (DLS): To measure the hydrodynamic radius of the micelles. mdpi.com

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): To determine the size, shape, and internal structure of the micelles. researchgate.netresearchgate.net

For long-chain betaines, the aggregation number can be significant. For instance, amidosulfobetaines with C14 and C16 tails have been shown to form ellipsoidal micelles with aggregation numbers over 100. researchgate.net The branched nature of the isostearyl group in this compound might lead to looser packing in the micelle core compared to linear chains, potentially affecting the micelle's shape and size.

Elucidation of Wormlike Micelle Formation and Rheological Implications

With increasing concentration or the addition of salt, spherical micelles can grow into elongated, flexible, cylindrical structures known as wormlike or threadlike micelles. researchgate.net Long-chain amidopropyl betaines are particularly known for their ability to form these structures. researchgate.netnih.gov

The formation of wormlike micelles is highly dependent on the surfactant's molecular geometry, often described by the packing parameter, P = v / (a * l), where 'v' is the volume of the hydrophobic tail, 'a' is the area of the headgroup, and 'l' is the length of the tail. A value of P between 1/3 and 1/2 favors the formation of cylindrical micelles. The very long C18 tail of this compound contributes to a larger 'v', promoting the formation of wormlike structures. However, a study comparing C18 amidopropyl betaines with different tail structures (stearic, oleic, linoleic, linolenic, and isostearic) found that the isostearic-chained surfactant was water-insoluble, suggesting that the branched structure may hinder the appropriate packing required for micellization and wormlike micelle formation in water alone. researchgate.netnih.gov In contrast, the monounsaturated oleic-chained analogue readily formed wormlike micelles. researchgate.netnih.gov

When wormlike micelles are formed, they can entangle, creating a transient polymer-like network that imparts significant viscoelasticity to the solution. researchgate.net This leads to a dramatic increase in viscosity. The rheological properties of these solutions can be studied using rheometers to measure viscosity as a function of shear rate and to perform oscillatory measurements to determine the elastic (G') and viscous (G'') moduli. acs.org

Rheological Implications:

High Viscosity: Entangled wormlike micellar solutions exhibit high zero-shear viscosity.

Shear Thinning: At high shear rates, the micelles can align with the flow or break, leading to a decrease in viscosity.

Maxwell Behavior: Many wormlike micellar systems exhibit a single stress relaxation time, characteristic of Maxwell fluids.

Interactions with Other Chemical Species

The functionality of this compound in formulations is often dictated by its interactions with other components. These interactions are complex, involving electrostatic forces, hydrophobic effects, and hydrogen bonding, which lead to the formation of sophisticated supramolecular structures. iupac.org

The combination of this compound with other types of surfactants, particularly anionic and nonionic surfactants, often results in synergistic effects where the performance of the mixture exceeds the sum of its individual components. scientificspectator.comresearchgate.net

When mixed with anionic surfactants such as sodium laureth sulfate (B86663) (SLES) or sodium lauryl sulfate (SLS), this compound exhibits strong synergistic interactions. scientificspectator.compsgraw.com These interactions are primarily driven by the electrostatic attraction between the anionic head group of the SLS/SLES and the cationic quaternary ammonium group of the betaine. This attraction reduces the electrostatic repulsion that would normally exist between the anionic head groups, allowing for more compact packing at interfaces and in micelles. scientificspectator.comnih.gov This leads to a lower critical micelle concentration (CMC) for the mixed system compared to the individual surfactants and can significantly increase the viscosity of the solution, which is a desirable attribute in many formulations. researchgate.netnih.gov For example, studies on cocamidopropyl betaine (CAPB), a closely related amidopropyl betaine, have shown that its combination with anionic surfactants leads to improved foam properties and a reduction in the amount of salt needed to achieve peak viscosity. scientificspectator.com This synergistic behavior is crucial in creating milder and more effective cleansing products. nih.govessentiallynatural.co.za

Table 1: Summary of Synergistic Effects in Mixed Surfactant Systems Containing Amidopropyl Betaines

Interacting Surfactant TypePrimary Driving Force for InteractionObserved Synergistic EffectsReference
Anionic (e.g., SLS, SLES)Electrostatic attraction between opposite chargesReduced Critical Micelle Concentration (CMC), increased peak viscosity, enhanced foam stability, reduced irritation potential. scientificspectator.comresearchgate.netnih.gov
Nonionic (e.g., Alcohol Ethoxylates)Optimization of molecular packing in micellesEnhanced surface activity, potential for lower interfacial tension, improved mildness of the overall formulation. mdpi.comcir-safety.orggoogle.com

This compound can form intermolecular complexes with polymers, particularly those bearing a charge. beautycon.com The nature of this interaction is highly dependent on the pH of the system and the charge of the polymer. In acidic conditions (pH below ~4.5-5.5), the betaine carries a net positive charge and can interact strongly with anionic polymers like carboxymethylcellulose. essentiallynatural.co.zaphyschemres.org Conversely, at higher pH values where the betaine is zwitterionic, it can interact with cationic polymers such as cationic guar (B607891) gum. mdpi.com

Studies involving cocamidopropyl betaine (CAPB) and cationic guar gum (CGG) have demonstrated that the addition of the betaine increases the adsorption of the polymer onto negatively charged surfaces. mdpi.com This is attributed to the formation of polymer-surfactant complexes in the solution, which then adsorb to the interface. These interactions are fundamental to the performance of conditioning shampoos and body washes, where the co-adsorption of surfactants and polymers onto hair and skin delivers conditioning benefits.

The structure of this compound, which contains a carboxylate group, allows it to act as a ligand and form complexes with metal ions. iptsalipur.org This process, known as chelation, involves the carboxylate group providing a donor site for binding with a metal ion. iptsalipur.org Divalent cations can form complexes with molecules containing appropriate ligands, and in some cases, the metal ion can act as a bridge between two molecules. nih.gov While specific studies on the complexation of this compound with various metal ions are not extensively detailed in the available literature, the chemical structure supports this capability. Such interactions can influence the surfactant's solubility and interfacial behavior. The complexation of surfactants with small molecules, such as fragrances or active ingredients, can also occur, potentially enhancing their solubility or stability within a formulation. nih.govespublisher.com

Influence of Environmental Perturbations on Self-Assembly Dynamics

The self-assembly of this compound into micelles and other supramolecular structures is highly sensitive to changes in its environment, such as ionic strength and pH. These factors alter the intermolecular forces governing aggregation.

The addition of electrolytes, such as sodium chloride (NaCl), significantly impacts the micellization of ionic and zwitterionic surfactants. researchgate.net For typical ionic surfactants, increasing ionic strength shields the electrostatic repulsion between head groups, leading to a lower CMC and the growth of larger, often non-spherical, micelles. nbi.dk However, for some zwitterionic surfactants like cocamidopropyl betaine (CAPB), an unusual effect has been observed where the addition of NaCl can lead to an increase in the CMC. nih.gov

This counter-intuitive behavior suggests that the salt ions interact with the zwitterionic head group in a way that disfavors micellization, possibly by disrupting the hydration shell or intramolecular electrostatic interactions. The added salt ions can screen the electrostatic interactions between the betaine's positive and negative charges, which alters the effective head group size and packing at the interface. researchgate.netnih.gov This change in packing also affects the area occupied by each molecule at the air/water interface. nih.gov The presence of salt can also have a "salting-out" effect on the hydrophobic tail, which generally promotes micellization. researchgate.net The final behavior is a balance of these competing effects.

Table 2: Effect of Sodium Chloride (NaCl) on Micellar and Interfacial Properties of Cocamidopropyl Betaine (CAPB) at 293 K

NaCl Concentration (mol/L)Critical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γ_cmc) (mN/m)Limiting Surface Area per Molecule (A_min) (Ų/molecule)
00.0001328.189
0.10.0001728.8114

Data adapted from studies on Cocamidopropyl Betaine (CAPB), a structurally similar amidopropyl betaine. nih.gov

The pH of the aqueous solution is a critical parameter controlling the behavior of this compound due to its zwitterionic nature. beautycon.com The molecule contains both a permanently positive quaternary ammonium group and a carboxylate group whose charge is pH-dependent. mdpi.com

In acidic solutions (pH < ~4): The carboxylate group becomes protonated (-COOH), neutralizing its negative charge. This leaves the molecule with a net positive charge from the quaternary ammonium group, causing it to behave like a cationic surfactant. essentiallynatural.co.zaphyschemres.org

This pH-dependent charge transition profoundly affects the surfactant's aggregation and interfacial properties. nih.govbiorxiv.org The electrostatic interactions between head groups change, influencing the CMC, micelle shape, and interactions with other charged species in the formulation. nih.govresearchgate.netplos.org For instance, the transition from cationic to zwitterionic character will alter its interaction with anionic polymers and its adsorption characteristics on surfaces like hair and skin. essentiallynatural.co.za This pH-switchable behavior is a key feature exploited in formulating sophisticated personal care products.

Table 3: pH-Dependent Properties of this compound

pH RangePredominant Form of Carboxylate GroupNet Molecular ChargeExpected BehaviorReference
< 4.0 - 4.5Protonated (-COOH)Cationic (+)Behaves as a cationic surfactant; strong interaction with anionic species. essentiallynatural.co.zaphyschemres.org
> 5.0 - 6.0Deprotonated (-COO⁻)Zwitterionic (Net Neutral)Behaves as a zwitterionic surfactant; balanced properties, reduced irritation. essentiallynatural.co.zabeautycon.commdpi.com

Advanced Analytical and Characterization Methodologies for Isostearamidopropyl Betaine

Chromatographic Separations for Isostearamidopropyl Betaine (B1666868) Analysis

Chromatography is the cornerstone for separating Isostearamidopropyl Betaine from complex matrices and for assessing its purity. High-performance liquid chromatography is the primary technique for quantitative analysis, while gas chromatography is employed for the identification of volatile impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of surfactants due to its versatility and efficiency in separating complex mixtures. thermofisher.comresearchgate.net For an amphoteric surfactant like this compound, which possesses both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group, mixed-mode or specialized surfactant columns are often employed.

Quantitative Analysis: The quantification of this compound is typically achieved using HPLC coupled with a suitable detector. Since the betaine structure lacks a strong chromophore, traditional UV-Vis detection can be challenging but may be used at low wavelengths (~200 nm). sielc.com More commonly, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are preferred. thermofisher.comscribd.com These detectors respond to non-volatile analytes and are compatible with the gradient elution methods often required for complex surfactant samples. fishersci.com Mass Spectrometry (MS) is also a powerful detection method that offers high sensitivity and specificity. thermofisher.com The external standard method is typically used for quantification, where the peak area of the analyte is compared against a calibration curve constructed from standards of known concentrations. google.com

Purity Profiling: HPLC is also instrumental in purity profiling, which involves the separation and detection of related substances and degradation products. The complexity of surfactant mixtures requires robust separation methods. alfachemic.comacs.org Reversed-phase HPLC is a common approach, where separation is based on the hydrophobicity of the molecules. acs.org The use of specialized columns, such as the Acclaim Surfactant column, can provide ideal selectivity for separating different types of surfactants, including amphoterics, in a single run. thermofisher.comscribd.com By analyzing the resulting chromatogram, the primary this compound peak can be distinguished from peaks corresponding to by-products or unreacted starting materials.

ParameterTypical ConditionRationale/Comments
Column Acclaim™ Surfactant Plus or similar mixed-mode column (e.g., Primesep 100)Provides unique selectivity for separating anionic, cationic, nonionic, and amphoteric surfactants. thermofisher.comsielc.com
Mobile Phase Acetonitrile and an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium formate)Volatile buffers are compatible with ELSD, CAD, and MS detectors. scribd.com Gradient elution is often necessary for complex samples.
Detector Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)Universal detection is required as this compound lacks a strong UV chromophore. CAD generally offers better sensitivity and reproducibility than ELSD. thermofisher.comscribd.com
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 30 - 40 °CMaintained to ensure reproducible retention times and peak shapes.
Table 1: Representative HPLC Conditions for this compound Analysis.

While this compound itself is a non-volatile salt, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the manufacturing process. medistri.swissthermofisher.com The synthesis of amidopropyl betaines involves a two-step process: first, the amidation of a fatty acid with an amine, followed by a quaternization reaction. Impurities can arise from unreacted starting materials or side reactions.

The sample typically requires pre-treatment, such as extraction or derivatization, to isolate the volatile components before injection into the GC system. medistri.swiss In the GC, components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for the identification of the impurity by comparing it to spectral libraries. medistri.swissresearchgate.net

For this compound, key potential impurities include:

Isostearic Acid: The fatty acid starting material.

N,N-dimethyl-1,3-propanediamine (DMAPA): The amine used in the initial amidation step. This has been identified as a key impurity in related surfactants like Cocamidopropyl Betaine (CAPB). daneshyari.com

Isostearamidopropyl Dimethylamine (B145610) (Amidoamine): The intermediate product formed before the final quaternization step. This is also a known potential sensitizer found in related betaine surfactants. researchgate.netdaneshyari.com

Potential ImpuritySourceAnalytical Relevance
Isostearic AcidUnreacted starting materialCan be detected by GC-MS after derivatization (e.g., esterification) to increase volatility.
N,N-dimethyl-1,3-propanediamine (DMAPA)Unreacted starting materialA volatile amine, readily detectable by GC-MS. Its presence indicates incomplete amidation. daneshyari.com
Isostearamidopropyl Dimethylamine (Amidoamine)Intermediate productLess volatile than DMAPA but can be analyzed by GC-MS. Its presence indicates an incomplete quaternization reaction. daneshyari.com
Table 2: Potential Process-Related Impurities in this compound Detectable by GC-MS.

Spectroscopic Techniques for Structural and Compositional Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structures in organic chemistry. nih.govmdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to provide a complete picture of the atomic connectivity within the this compound molecule.

¹H NMR: A ¹H NMR spectrum provides information about the chemical environment of all the hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the long isostearyl alkyl chain, the propyl bridge, the N-methyl groups, and the methylene (B1212753) group adjacent to the carboxylate. The integration of these signals corresponds to the number of protons in each environment, confirming the different parts of the structure. For a simple betaine, characteristic signals include methylene protons (~3.77 ppm) and methyl groups (~3.14 ppm). researchgate.net

¹³C NMR: A ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals for this compound would include the carbonyl carbons of the amide and carboxylate groups (typically >160 ppm), the carbons of the quaternary ammonium group, and the numerous signals corresponding to the alkyl chains. researchgate.netresearchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the final assembled structure of the isostearyl group, the amide linkage, the propyl bridge, and the betaine headgroup. nih.gov

Molecular MoietyTechniqueExpected Chemical Shift (ppm)Structural Information Provided
Carboxylate Carbonyl (-COO⁻)¹³C NMR165-175Confirms the presence of the anionic carboxylate group. researchgate.net
Amide Carbonyl (-CONH-)¹³C NMR170-180Confirms the amide linkage between the fatty acid and the amine bridge.
Quaternary N-Methyls (-N⁺(CH₃)₂)¹H NMR3.1-3.3Characteristic signal for the two methyl groups on the nitrogen atom. researchgate.net
Methylene adjacent to COO⁻ (-CH₂COO⁻)¹H NMR3.7-3.9Confirms the methylene group of the betaine structure. researchgate.net
Isostearyl Alkyl Chain (-CH₂-, -CH₃)¹H & ¹³C NMR0.8-1.6 (¹H), 10-40 (¹³C)A complex set of overlapping signals confirming the long, branched aliphatic tail.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound.

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. crimsonpublishers.com These two techniques are often complementary; IR spectroscopy is sensitive to vibrations involving a change in dipole moment (polar bonds), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (often non-polar, symmetric bonds). nih.govresearchgate.net

For this compound, key functional groups and their expected vibrational frequencies include:

Amide Group: This group gives rise to strong and characteristic bands. The C=O stretching vibration (Amide I band) is very strong in the IR spectrum, typically appearing around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1550 cm⁻¹.

Carboxylate Group: The carboxylate anion (COO⁻) shows a strong, broad absorption band for the asymmetric stretch between 1550-1610 cm⁻¹ in the IR spectrum.

Alkyl Chains: The C-H stretching vibrations from the long isostearyl chain and propyl bridge are observed in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. C-H bending vibrations appear in the 1350-1470 cm⁻¹ region. libretexts.org

C-C Backbone: The carbon-carbon single bond vibrations of the long alkyl chain are typically more prominent in the Raman spectrum, appearing in the fingerprint region (800-1200 cm⁻¹). crimsonpublishers.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Primary Detection Method
AmideC=O stretch (Amide I)1640 - 1680IR (Strong)
AmideN-H bend (Amide II)~1550IR (Moderate)
CarboxylateC=O asymmetric stretch1550 - 1610IR (Strong)
Alkyl (C-H)Stretching2850 - 3000IR & Raman (Strong)
Alkyl (C-H)Bending1350 - 1470IR (Moderate)
Alkyl (C-C)Stretching/Rocking800 - 1200Raman (Moderate-Strong)
Table 4: Key Vibrational Frequencies for Functional Groups in this compound.

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns. nih.gov Due to the compound's ionic and non-volatile nature, "soft" ionization techniques like Electrospray Ionization (ESI) are typically used, often in conjunction with liquid chromatography (LC-MS). nih.gov

Molecular Weight Determination: In positive-ion ESI-MS, this compound is expected to be detected as the protonated molecule, [M+H]⁺. The accurate mass measurement of this ion using a high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap analyzer) can confirm its elemental composition. thermofisher.com

Fragment Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing valuable structural information. researchgate.net For this compound, characteristic fragmentation pathways are expected:

Cleavage of the Amide Bond: A common fragmentation pathway for amides, resulting in ions corresponding to the acylium ion of isostearic acid and the protonated amine fragment. rsc.org

Fragmentation of the Betaine Headgroup: Betaines often show a characteristic neutral loss of the N,N-dimethyl group and subsequent fragmentation. A prominent fragment ion at m/z 58, corresponding to the loss of the carboxyl group and subsequent rearrangement, is a characteristic marker for many betaines. nih.govresearchgate.net

IonTypeExpected m/z (approx.)Structural Origin
[M+H]⁺Parent Ion~455.4Protonated this compound (C₂₆H₅₄N₂O₃)
[M - C₂H₃O₂]⁺Fragment Ion~396.4Loss of the carboxymethyl group (CH₂COO⁻) followed by rearrangement.
[C₁₈H₃₅O]⁺Fragment Ion~267.3Isostearoyl acylium ion from cleavage of the amide C-N bond.
[C₈H₁₉N₂O₂]⁺Fragment Ion~189.1Protonated N,N-dimethyl-3-aminopropyl betaine fragment from amide bond cleavage.
[C₂H₄NO₂]⁻ (in negative mode) or related fragmentsFragment Ion~74.0Fragments related to the glycine betaine core structure.
Table 5: Predicted Parent and Major Fragment Ions for this compound in ESI-MS.

Scattering Techniques for Supramolecular Structure Characterization

Scattering techniques are indispensable for probing the nanoscale organization of surfactant molecules in solution, providing critical information on the size, shape, and aggregation behavior of the resulting supramolecular structures such as micelles.

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the dimensions and morphology of micelles in solution. By analyzing the scattering pattern of neutrons from a sample, detailed information about the size and shape of the aggregates can be obtained.

For long-chain amidopropyl betaines with C18 tails, SANS studies have revealed the significant influence of the alkyl chain's molecular architecture on self-assembly. Research on a series of C18 amidopropyl betaines synthesized from stearic, oleic, linoleic, and linolenic acids has shown that the degree of unsaturation and branching in the tail group critically affects micellar structure nih.gov. For instance, the surfactant derived from oleic acid was found to form optimal wormlike micelles nih.gov. In contrast, the more highly unsaturated counterparts formed rod-like micelles, while the fully saturated stearic-tailed version exhibited a distinct Krafft point, and the isostearic-chained surfactant was found to be insoluble in water nih.gov.

A key finding from these SANS investigations is the determination of the micellar cross-sectional radius. For the oleic-chained C18 amidopropyl betaine, a micelle radius of 2.3 nm was determined, indicative of the formation of elongated, flexible wormlike micelles researchgate.net. This level of detail is crucial for understanding how surfactant chemistry dictates supramolecular structure and, consequently, the macroscopic properties of the solution.

Table 1: SANS-Derived Micelle Radius for a C18 Amidopropyl Betaine Analog

CompoundAlkyl Chain SourceMicelle MorphologyMicelle Radius (nm)
Oleamidopropyl BetaineOleic AcidWormlike2.3

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a liquid. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The hydrodynamic radius of the aggregates can be determined from these fluctuations.

In mixed surfactant systems containing long-chain betaines, DLS has been instrumental in identifying transitions in micelle morphology, such as the sphere-to-rod transition, which is often accompanied by a significant increase in the hydrodynamic radius of the aggregates.

Static Light Scattering (SLS) is a fundamental technique for determining the weight-average molecular weight (Mw) of macromolecules and colloidal aggregates in solution wikipedia.orgbrookhaveninstruments.commalvernpanalytical.comuci.edu. By measuring the time-averaged intensity of scattered light as a function of angle and concentration, one can extrapolate to zero angle and zero concentration to obtain the Mw wikipedia.orgbrookhaveninstruments.com.

For surfactant micelles, SLS provides a direct measure of the aggregate molecular weight, from which the aggregation number (the average number of surfactant molecules per micelle) can be calculated. This information is vital for understanding the thermodynamics of micellization and the factors that influence micelle growth. While specific SLS data for this compound is scarce, the principles of the technique are broadly applicable to long-chain amidopropyl betaines. The Zimm plot is a common graphical method used in SLS to determine the molecular weight, the radius of gyration (Rg), and the second virial coefficient (A2), which provides insight into solvent-solute interactions wikipedia.orgbrookhaveninstruments.com.

Rheological and Interfacial Tension Measurements

The macroscopic behavior of surfactant solutions, such as their flow properties and ability to reduce interfacial tension, is directly linked to the microscopic self-assembly of the surfactant molecules. Rheological and interfacial tension measurements are therefore critical for characterizing the performance of this compound and its analogs.

The rheological behavior of surfactant solutions provides insights into the microstructure of the self-assembled aggregates. Long-chain amidopropyl betaines are known for their ability to form viscoelastic solutions, which is a hallmark of the presence of entangled wormlike micelles nih.gov. These long, flexible aggregates can entangle with each other, much like polymer chains, leading to a significant increase in viscosity and the emergence of elastic properties.

The viscoelasticity of these solutions can be characterized by measuring parameters such as the zero-shear viscosity (η₀), the plateau modulus (G₀), and the relaxation time (τ). While specific quantitative data for this compound is not available, studies on similar long-chain betaines in mixed surfactant systems have demonstrated their ability to form highly viscous, gel-like phases, indicative of extensive wormlike micellar networks. The rheological properties are highly dependent on factors such as surfactant concentration, salt concentration, pH, and temperature.

A primary function of surfactants is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. The efficiency and effectiveness of a surfactant are characterized by its critical micelle concentration (CMC) and the surface tension at the CMC (γcmc).

For long-chain amidopropyl betaines, the structure of the hydrophobic tail plays a significant role in their interfacial properties. Studies on analogous compounds have demonstrated their ability to significantly lower surface and interfacial tension. For example, an as-synthesized oleic amido propyl betaine surfactant mixture was shown to achieve ultra-low interfacial tension values as low as 3.5 × 10⁻⁴ mN/m at elevated temperatures mdpi.com. In another study, binary mixtures of an alkyl sulfobetaine with a nonionic surfactant were able to reduce the interfacial tension with n-heptane to 6.7 × 10⁻³ mN/m mdpi.com.

Table 2: Interfacial Tension Data for Long-Chain Amidopropyl Betaine Analogs

Surfactant SystemInterfaceTemperature (°C)Minimum Interfacial Tension (mN/m)
As-synthesized Oleic Amido Propyl Betaine MixtureSeawater/Oil963.5 x 10⁻⁴
Alkyl Sulfobetaine / Span 80 MixtureWater/n-HeptaneNot Specified6.7 x 10⁻³

Computational and Theoretical Modeling of Isostearamidopropyl Betaine Systems

Molecular Dynamics Simulations for Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. dntb.gov.ua For surfactants, MD simulations are particularly valuable for elucidating their behavior at interfaces, such as the boundary between air and water or oil and water. dntb.gov.uasyxbsyjg.com These simulations can predict thermodynamic and kinetic properties with a high degree of accuracy, overcoming the temporal and spatial resolution limitations of many traditional experiments. dntb.gov.ua

MD simulations can model the process of isostearamidopropyl betaine (B1666868) molecules migrating to and adsorbing at an interface. These simulations track the positions and velocities of every atom in the system, governed by a set of force fields that describe the interatomic potentials. For a system containing isostearamidopropyl betaine and water, the simulation would reveal how the hydrophobic isostearic acid tail orients itself away from the water, while the hydrophilic head group, containing the quaternary ammonium (B1175870) and carboxylate groups, remains in the aqueous phase.

Studies on similar betaine surfactants show that at an air-water interface, the polar head groups tend to be parallel to the interface, while the hydrophobic tails extend into the air. nih.gov The packing and orientation of the molecules are dependent on the surface coverage. At low concentrations, the molecules lie relatively flat, but as the concentration increases, they become more tightly packed and oriented perpendicular to the interface. This behavior is critical for the surfactant's ability to lower surface tension.

Table 1: Typical Parameters for MD Simulation of a Betaine Surfactant System

ParameterTypical Value/DescriptionPurpose in Simulation
Force FieldCHARMM, GROMOS, AMBERDefines the potential energy function of the system, describing interactions between atoms.
Water ModelTIP3P, SPC/ERepresents water molecules, the primary solvent in most applications.
System Size10,000 - 100,000 atomsDetermines the scale of the simulation, balancing computational cost and statistical accuracy.
Simulation Time10 - 100 nanoseconds (ns)The duration over which molecular motions are simulated to observe equilibrium behavior.
EnsembleNPT (Isothermal-Isobaric)Maintains constant Number of particles (N), Pressure (P), and Temperature (T) to mimic laboratory conditions.

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. mdpi.com MD simulations can provide an atomic-level view of this spontaneous process. The simulation would show individual this compound molecules (monomers) in solution gradually coming together. The hydrophobic tails cluster in the core of the aggregate to minimize contact with water, while the hydrophilic head groups form a protective shell on the exterior, interacting with the surrounding water molecules. This self-assembly is primarily driven by the hydrophobic effect. arxiv.org

These simulations can reveal the size, shape, and aggregation number (the number of monomers per micelle) of the resulting micelles. For long-chain surfactants like this compound, the micelles are often spherical at lower concentrations but can transition to other shapes, such as wormlike micelles, as concentration increases. nih.gov The dynamics within the micelle can also be studied, including the rate at which monomers enter and leave the micelle and the conformational flexibility of the hydrocarbon tails within the core.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. indexcopernicus.com Methods like Density Functional Theory (DFT) are employed to compute molecular properties with high accuracy. nih.govresearchgate.net These calculations provide fundamental insights into the molecule's intrinsic properties, which govern its chemical behavior.

Quantum chemical methods can be used to model the reaction mechanisms involved in the synthesis and degradation of this compound. The synthesis typically involves the amidation of isostearic acid with N,N-dimethyl-1,3-diaminopropane, followed by quaternization with a carboxylating agent. Computational models can calculate the activation energies for different potential reaction pathways, helping to identify the most energetically favorable route and optimize reaction conditions.

Similarly, the degradation pathways, whether through hydrolysis of the amide bond or other chemical processes, can be investigated. By calculating the stability of potential intermediates and transition states, researchers can predict the most likely degradation products. nih.gov This information is crucial for understanding the compound's stability and environmental fate. For instance, the stability of the nitrenium ions, which can be intermediates in the metabolic degradation of amine-containing compounds, can be calculated to predict potential metabolic pathways. imrpress.com

The performance of this compound is heavily influenced by its non-covalent interactions with water, other surfactant molecules, and substrates. Quantum chemical calculations can precisely map the electron density distribution of the molecule, creating a molecular electrostatic potential (MEP) map. nih.gov This map highlights the electron-rich (negative) and electron-poor (positive) regions of the molecule.

For this compound, the carboxylate group is a strong hydrogen bond acceptor, while the amide proton can act as a hydrogen bond donor. The positively charged quaternary ammonium group engages in strong electrostatic interactions. Analyzing these interactions is key to understanding the surfactant's hydration shell, its ability to form stable micelles, and its interaction with other charged surfactants in a formulation. nih.gov The synergy observed in mixed surfactant systems can often be explained by favorable electrostatic and hydrogen-bonding interactions at the micellar interface. nih.gov

Thermodynamic Modeling of Self-Assembly Processes

Thermodynamic models are used to predict the conditions under which surfactant self-assembly occurs and to quantify the energetic driving forces behind the process. acs.org The formation of micelles is an equilibrium process, and its thermodynamics can be described by key state functions: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

The standard Gibbs free energy of micellization is related to the CMC and indicates the spontaneity of the process. For most surfactants, ΔG°mic is negative, signifying that micelle formation is spontaneous. This free energy change is composed of several contributions, including hydrophobic, interfacial, packing, steric, and electrostatic effects. nih.gov

The enthalpy change (ΔH°mic) can be determined experimentally by methods like isothermal titration calorimetry or from the temperature dependence of the CMC. arxiv.org The entropy change (ΔS°mic) is often the primary driving force for micellization in aqueous solutions. The positive entropy change arises not from the ordering of surfactant molecules into micelles, but from the release of ordered water molecules that were surrounding the hydrophobic tails of the individual surfactant monomers. arxiv.orgrsc.org

Table 2: Illustrative Thermodynamic Parameters for Micellization of a Long-Chain Betaine Surfactant

Thermodynamic ParameterTypical Sign/ValueInterpretation
Critical Micelle Concentration (CMC)Low (e.g., 10-4 to 10-5 M)Indicates high efficiency in forming micelles. Longer hydrophobic chains lead to lower CMCs.
ΔG°mic (Gibbs Free Energy)NegativeThe micellization process is spontaneous.
ΔH°mic (Enthalpy)Slightly negative, zero, or slightly positiveIndicates that the process can be exothermic or endothermic depending on temperature and molecular structure.
ΔS°mic (Entropy)PositiveShows that the process is entropically driven, primarily due to the hydrophobic effect. rsc.org

Molecular-thermodynamic theories combine statistical mechanics with thermodynamic principles to predict micellar properties based on the molecular structure of the surfactant. nih.gov These models can predict the CMC, micelle shape and size, and how these properties change with solution conditions like temperature and salt concentration. nih.gov

Predicting CMC and Aggregate Stability using Statistical Mechanics

The critical micelle concentration (CMC) is a fundamental property of surfactants, marking the concentration at which molecules begin to self-assemble into aggregates such as micelles. The stability of these aggregates is crucial for the surfactant's performance. Statistical mechanics offers a theoretical framework to predict these phenomena by relating the macroscopic properties of the system to the interactions of its constituent molecules.

Models such as the multi-aggregation chemical potential surface (MCPS) can be used to analyze aggregate size distributions. aip.org This approach allows for the determination of the CMC and provides estimates of micelle size and polydispersity by fitting experimental data to the model's predictions. aip.org For a molecule like this compound, the model would account for the hydrophobic interactions of the isostearyl tail, the electrostatic and steric interactions of the zwitterionic headgroup, and the conformational entropy of the molecule.

Another approach involves simulation techniques like coarse-grained dissipative particle dynamics. acs.org These simulations can predict CMCs by modeling the behavior of surfactant solutions, and the results often show very good agreement with experimental data. acs.org By fitting simulation data to pseudo-phase separation models, it is possible to predict micellization behavior in complex mixtures without extensive simulations at every concentration. acs.org

Table 1: Conceptual Inputs for Statistical Mechanical Models of this compound Micellization

ParameterDescriptionRelevance to this compound
Chain Architecture The length, branching, and saturation of the hydrophobic tail.The C18, branched isostearyl group provides significant hydrophobic driving force for micellization.
Headgroup Interactions Electrostatic and steric forces between surfactant headgroups.The zwitterionic betaine headgroup exhibits complex interactions dependent on pH and ionic strength.
Counterion Binding The degree of association between counterions in solution and the micelle surface.Though zwitterionic, ionic strength can screen charges and affect headgroup packing and CMC.
Solvent Properties Temperature, pressure, and composition of the solvent (e.g., water, presence of co-solvents).These factors influence the hydrophobic effect and solvent-headgroup interactions.

Phase Behavior Prediction in Multi-component Systems

Surfactant systems, especially in practical applications, are rarely simple binary mixtures. They often contain multiple components, including water, oils, electrolytes, and other surfactants. Predicting the phase behavior—such as the formation of micelles, liquid crystals, or microemulsions—is critical for formulation design.

Multiscale simulation approaches are employed to tackle this complexity. nih.gov These methods transfer detailed information from all-atom simulations to more computationally efficient coarse-grained models, which can then be studied using field-theoretic simulations. nih.gov This workflow captures the complex balance of interactions in a multi-component system and can reproduce effects like the impact of salts on aggregate shape and transitions. nih.gov For a system containing this compound, this could predict how its phase behavior changes with the addition of oils for an emulsion or salts in a cleansing formulation.

Another theoretical framework is the Flory-Huggins theory of regular solutions, which can be extended to multi-component liquid mixtures. princeton.edu By constructing a complete phase diagram based on the free energy landscape, this approach can determine the number of coexisting phases and their compositions. princeton.edu The interaction parameters within the model would be determined by the chemical nature of this compound, the solvent, and any other components present. For complex systems, a pseudosolvent concept can be applied, where water, electrolyte, and surfactant monomers are treated as a single "pseudosolvent" component, simplifying a four-component system into a more manageable pseudo two-component one. mdpi.com

Machine learning is also emerging as a powerful tool for predicting phase behavior directly from experimental datasets, potentially bypassing some of the challenges associated with traditional simulation methods. acs.orgnih.gov

Predictive Modeling of Surfactant Performance Based on Molecular Structure

The ultimate goal of surfactant modeling is often to predict performance directly from the molecular structure. This allows for the in silico design and screening of new molecules with desired properties, accelerating the development of next-generation surfactants.

Quantitative Structure-Property Relationships (QSPR) for Surface Activity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical or biological properties. japsonline.comresearchgate.net For surfactants, QSPR can predict key performance indicators like CMC and surface tension. nih.gov

The development of a QSPR model involves calculating a set of numerical values, known as molecular descriptors, that encode structural information. japsonline.com These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical. nih.gov For this compound, relevant descriptors would capture the size and branching of the isostearyl tail, the presence of the amide group, and the charge separation in the betaine headgroup.

A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical model linking these descriptors to an experimentally measured property. japsonline.comnih.gov For example, a QSPR model for surface tension might include a topological descriptor for the hydrophobic part and a quantum chemical descriptor like the heat of formation. researchgate.net The predictive power of the model is then validated using both internal and external test sets of molecules. japsonline.com

Table 2: Potential Molecular Descriptors for QSPR Modeling of this compound

Descriptor TypeExample DescriptorInformation Encoded
Constitutional Molecular Weight (MW)Overall size of the molecule.
Topological Kier & Hall Index (KH0)Molecular connectivity and branching of the isostearyl tail.
Quantum-Chemical Heat of Formation (ΔHf)Thermodynamic stability of the molecule.
Quantum-Chemical Dipole MomentPolarity and charge distribution, particularly in the zwitterionic headgroup.
Quantum-Chemical HOMO/LUMO EnergiesElectron-donating/accepting capabilities, relevant to interfacial interactions.

Machine Learning Approaches for New Amidopropyl Betaine Design

Machine learning (ML) represents a significant advancement over traditional QSPR methods, offering more sophisticated and often more accurate models for predicting surfactant properties. mdpi.com Techniques like Graph Neural Networks (GNNs) are particularly well-suited for this task as they can learn directly from the molecular graph structure, eliminating the need for manual descriptor selection. nih.govarxiv.org

A GNN-based model can be trained on a dataset of various surfactants and their experimentally determined CMCs. nih.gov The trained model can then predict the CMC for a new molecule like this compound with high accuracy, even generalizing across different surfactant classes (anionic, cationic, zwitterionic, and nonionic) within a single model. nih.gov

Beyond prediction, ML enables generative design. Generative adversarial networks (GANs) or recurrent neural networks (RNNs) can be trained on a library of known amidopropyl betaines. nih.gov The model learns the underlying "rules" of what makes a stable and effective amidopropyl betaine. It can then be used to generate novel molecular structures that are predicted to have superior properties, such as lower CMC, better salt tolerance, or enhanced foaming. These de novo designs can then be synthesized and tested, creating a closed loop of design, synthesis, and validation that is guided by artificial intelligence. rsc.org This approach dramatically accelerates the discovery of new, high-performance surfactants tailored for specific applications. mit.edu

Table 3: Workflow for Machine Learning-Guided Design of a New Amidopropyl Betaine

StepDescriptionExample for Amidopropyl Betaines
1. Data Curation Collect a dataset of known amidopropyl betaine structures and their measured properties (e.g., CMC, surface tension).Gather data on lauramidopropyl betaine, cocamidopropyl betaine, etc., from literature and patents.
2. Model Training Train a machine learning model (e.g., GNN, GAN) on the curated dataset to learn the structure-property relationships.The model learns how alkyl chain length, branching, and other features affect performance.
3. Candidate Generation Use the trained model to generate new, hypothetical molecular structures with desired target properties.Generate structures with predicted ultra-low CMCs or high foam stability.
4. In Silico Screening Predict the properties of the generated candidates using the trained model or other computational methods.Filter the generated molecules to select the most promising candidates for synthesis.
5. Synthesis & Validation Synthesize the top-ranked candidates and experimentally measure their properties to validate the model's predictions.Lab synthesis and measurement of surface tension and foaming of the newly designed betaine.
6. Model Refinement Add the new experimental data to the original dataset and retrain the model to improve its accuracy.The design cycle is repeated, with the model becoming more accurate with each iteration.

Environmental Chemistry and Degradation Pathways of Isostearamidopropyl Betaine

Biodegradation Mechanisms and Rates in Aqueous Environments

Alkylamidopropyl betaines are generally considered to be readily biodegradable under aerobic conditions. oecd.org The degradation process involves the microbial breakdown of both the hydrophobic alkyl chain and the hydrophilic betaine (B1666868) moiety.

The aerobic biodegradation of alkylamidopropyl betaines is initiated by microbial consortia, with bacteria from the genus Pseudomonas being particularly effective. mdpi.comresearchgate.net The degradation process typically follows a first-order kinetic model. mdpi.com The primary mechanism for the breakdown of the fatty acid chain is through ω-oxidation and subsequent β-oxidation. mdpi.com This process involves the sequential cleavage of two-carbon units from the alkyl chain, ultimately leading to smaller, more water-soluble molecules.

The hydrophilic portion of the molecule is also subject to microbial degradation. The ultimate biodegradation of the compound results in the formation of carbon dioxide, water, and ammonia. mdpi.com Studies on cocamidopropyl betaine (a mixture of alkylamidopropyl betaines with varying chain lengths) have shown high rates of biodegradation, with guideline studies indicating 86–100% degradation after 28 days. oecd.org For long-chain variants like Stearamidopropyl betaine, the ready biodegradability is also expected.

Table 1: Aerobic Biodegradability of Structurally Related Alkylamidopropyl Betaines

CompoundTest GuidelineDurationBiodegradation RateClassification
Cocamidopropyl BetaineOECD TG 301A/B/D/E28 days86 – 100 %Readily Biodegradable
Cocamidopropyl BetaineOECD TG 301B35 days90 – 93 %Readily Biodegradable
Lauramidopropyl BetaineDirective 92/69/EEC28 days95 % (COD)Readily Biodegradable

Source: OECD Existing Chemicals Database oecd.org

Identification and Characterization of Environmental Transformation Products

The transformation of Isostearamidopropyl betaine in the environment can occur through both abiotic and biotic processes, leading to a range of intermediate products before complete mineralization.

Alkylamidopropyl betaines are not expected to undergo significant hydrolysis under typical environmental conditions (pH 5-9). oecd.org The amide bond is generally stable, and the calculated hydrolysis half-life is greater than one year. oecd.org Abiotic oxidation, such as photo-oxidation by hydroxyl radicals in the atmosphere, is expected to be rapid. oecd.org However, due to the very low vapor pressure of these compounds, this degradation pathway is considered to be of low environmental significance. oecd.org

The primary biotransformation pathway for this compound is the microbial oxidation of the isostearyl group. The initial metabolites would likely be the corresponding ω- and β-oxidation products of the C18 chain. Complete degradation of the fatty acid portion would release the hydrophilic headgroup, isostearamidopropylamine, and ultimately simpler compounds. The hydrophilic betaine moiety is expected to be further degraded. Detailed metabolite profiling for this compound specifically has not been documented in available literature. Studies on the related compound cocamidopropyl betaine suggest that both the parent compound and its metabolites can be toxic to some aquatic organisms. nih.gov

Environmental Persistence and Distribution Studies

The environmental persistence of this compound is expected to be low due to its ready biodegradability under aerobic conditions. oecd.org However, its distribution in the environment is influenced by its physicochemical properties. As an amphoteric surfactant with a long alkyl chain, it has a tendency to adsorb to organic matter in soil and sediment.

The soil sorption coefficient (Koc) is predicted to be high for alkylamidopropyl betaines with C16 and C18 fatty acid chains, indicating a high potential for sorption. oecd.org This suggests that in aquatic environments, a significant fraction of this compound will likely be associated with suspended solids and sediment rather than remaining in the water column. According to environmental distribution models, long-chain alkylamidopropyl betaines are expected to partition mainly to the hydrosphere, with smaller amounts distributed to soil and sediment. oecd.org

Table 2: Predicted Environmental Distribution of Stearamidopropyl Betaine (C18 Analogue)

Environmental CompartmentPredicted Distribution
Hydrosphere59 - 100 %
Soil0 - 20 %
Sediment0 - 20 %

Source: OECD Existing Chemicals Database oecd.org

Some sources raise concerns about the persistence of related compounds like cocamidopropyl betaine in waterways, which could lead to bioaccumulation. betterbasics.co However, comprehensive studies on the bioaccumulation potential of this compound are lacking.

Sorption to Soil and Sediment Matrices

The sorption of this compound to soil and sediment is a critical process that influences its mobility, bioavailability, and ultimate fate in the environment. Surfactants, in general, can be adsorbed by soil and sediment particles through various mechanisms, including hydrophobic interactions, electrostatic attraction, and hydrogen bonding. researchgate.net

Given the structure of this compound, its sorption behavior is expected to be complex. The long isostearyl hydrocarbon tail suggests a strong potential for hydrophobic interactions with soil organic matter. beamreach.org At the same time, the presence of a permanently positive quaternary ammonium (B1175870) group and a pH-dependent carboxylate group means that electrostatic interactions will also play a significant role. nih.govacs.org The net charge of the molecule and the surface charge of soil and sediment particles, which are often pH-dependent, will dictate the nature of these electrostatic interactions. mdpi.com

At environmental pH levels, where many soil and sediment surfaces carry a net negative charge, the cationic quaternary ammonium group would be electrostatically attracted to these surfaces. acs.org This interaction can lead to strong binding, thereby reducing the concentration of the surfactant in the aqueous phase and limiting its transport through the soil column or in surface waters. acs.org However, specific soil and sediment properties such as organic carbon content, clay mineralogy, and pH are crucial in determining the extent of sorption. mdpi.comresearchgate.net

Volatilization and Photodegradation Considerations

Volatilization: The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. This compound is a quaternary ammonium compound, which exists as a salt and has a very low vapor pressure. nih.govacs.org Compounds with high molecular weights and ionic character, such as this compound, are generally considered to have a low potential for volatilization from aqueous solutions. rsc.orgrsc.org One estimate suggests a very low water solubility for this compound, which would also limit its presence in the water phase from which volatilization would occur. thegoodscentscompany.com Therefore, volatilization is not expected to be a significant environmental transport pathway for this compound.

Photodegradation: Photodegradation, or the breakdown of a chemical by light, can be an important degradation pathway for some organic compounds in the environment, particularly in sunlit surface waters. nih.gov This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals. acs.orgacs.org

Surfactants in the aquatic environment can undergo photodegradation. researchgate.net However, the efficiency of this process depends on the chemical structure of the surfactant and the presence of other substances in the water that can either enhance or inhibit the process. rsc.orgmdpi.com Specific studies on the photodegradation rates and pathways of this compound are not currently available in the reviewed literature.

Academic Methodologies for Environmental Fate Assessment

The assessment of a chemical's environmental fate relies on a combination of laboratory-based studies and mathematical modeling. These methodologies aim to predict how a substance will behave when released into the environment, including its persistence, distribution, and potential for transformation.

Laboratory-Scale Degradation Studies and Bioreactor Systems

Laboratory-scale studies are fundamental for determining the biodegradability of surfactants. Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely used. europa.eu For assessing ready biodegradability, tests like the OECD 301 series are employed. cleaninginstitute.org These tests measure the extent of mineralization (conversion to carbon dioxide, water, and mineral salts) over a 28-day period. ipex.eunih.gov A substance is generally considered readily biodegradable if it meets specific criteria for mineralization within a defined timeframe. ipex.eu

For a more in-depth understanding of degradation in specific environmental compartments, simulation tests are used. For example, the OECD 308 test evaluates the aerobic and anaerobic transformation of a substance in aquatic sediment systems. nih.gov While alkylamido betaines, as a class, have been shown to be readily biodegradable under aerobic conditions, specific study results for this compound are not detailed in the available literature. researchgate.net

Bioreactor systems are also valuable tools for assessing the removal of surfactants from wastewater. thegoodscentscompany.com These systems simulate the conditions of a wastewater treatment plant and can provide insights into the efficiency of biodegradation and the potential for the formation of intermediate degradation products. plantarchives.org The use of bioreactors allows for the study of microbial communities responsible for degradation and the optimization of treatment processes.

Mathematical Modeling of Environmental Transport and Transformation

Mathematical models are used to integrate data on a chemical's properties with information about the environment to predict its distribution and fate. griffith.edu.aunih.gov These models can simulate processes such as advection, dispersion, sorption, and degradation in various environmental media, including water, soil, and air. acs.org

For surfactants, models can be used to estimate their concentration in different environmental compartments following their use and disposal. griffith.edu.au Input parameters for these models include the chemical's physical-chemical properties (e.g., water solubility, vapor pressure, Koc), degradation rates, and information on its usage and release patterns. The accuracy of these models is highly dependent on the quality of the input data. nih.gov Due to the lack of specific experimental data for this compound, the application of environmental fate models to this specific compound is currently challenging.

Formulation Science: Fundamental Principles and Research Directions

Emulsion and Microemulsion Stabilization Mechanisms

Isostearamidopropyl betaine (B1666868) is a zwitterionic surfactant that plays a significant role in the stabilization of emulsion and microemulsion systems. Its efficacy stems from its molecular structure, which combines a bulky, hydrophobic isostearic acid tail with a hydrophilic head group containing both a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group. This structure allows it to effectively position itself at the oil-water interface, reducing interfacial tension and creating a protective barrier around emulsion droplets.

The primary mechanism by which Isostearamidopropyl Betaine stabilizes emulsions is through the formation of a robust and resilient interfacial film. When introduced into an oil-in-water or water-in-oil system, the surfactant molecules adsorb at the interface. The hydrophobic isostearoyl tail orients itself into the oil phase, while the hydrophilic betaine head group remains in the aqueous phase.

This adsorption significantly lowers the interfacial tension (IFT) between the two phases, which is a critical factor in emulsion formation and stability. mdpi.comsci-hub.box The bulky, branched nature of the isostearoyl group creates steric hindrance between droplets, physically preventing them from getting too close. Furthermore, the zwitterionic head group can engage in electrostatic interactions. In mixed surfactant systems, for instance, the positively charged center of the betaine's hydrophilic group can attract anionic surfactants via electrostatic forces. nih.gov This interaction leads to a more densely packed and ordered arrangement of surfactant molecules at the interface, creating a stronger, more elastic film than either surfactant could form alone. mdpi.comnih.gov This phenomenon, known as "size compatibility," where different surfactant molecules fit together efficiently, is key to achieving ultra-low interfacial tension and forming a highly stable interfacial film. sci-hub.box

Surfactant System (0.5% total surfactant)Interfacial Tension (mN/m) vs. Mineral Oil
Sodium Laureth Sulfate (B86663) (SLES)8.5
This compound (ISPB)6.2
SLES / ISPB (1:1 ratio)1.8

The stability of an emulsion is constantly challenged by two primary destabilization mechanisms: coalescence and Ostwald ripening.

Droplet Coalescence: This process involves the merging of two or more droplets to form a single, larger droplet. The interfacial film created by this compound acts as a mechanical and energetic barrier to prevent this. researchgate.net The film's strength and elasticity resist rupture when droplets collide due to Brownian motion or mechanical agitation. In mixed systems, the synergistic packing of this compound with other surfactants enhances this barrier, leading to a significant increase in droplet stability against coalescence. tudelft.nl

Rheology Modification in Complex Fluid Systems

This compound is not only an effective interfacial agent but also a significant rheology modifier, capable of increasing the viscosity of aqueous formulations. This property is crucial in products where a thicker, more controlled flow is desired.

The primary mechanism for viscosity enhancement by long-chain betaines like this compound is the formation of non-spherical micelles. researchgate.net At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates. While many surfactants form small, spherical micelles, the specific geometry of this compound, with its large hydrophobic tail, encourages the formation of elongated, worm-like or rod-like micelles.

These elongated micelles can entangle with each other, much like polymer chains in a solution, forming a transient three-dimensional network. firp-ula.org This network structure immobilizes water molecules and provides significant resistance to flow, resulting in a substantial increase in the formulation's viscosity.

The viscosity of these systems is highly sensitive to the presence of electrolytes (salts). The addition of salts like sodium chloride shields the electrostatic repulsion between the charged head groups of the betaine molecules in the micelles. This shielding allows the molecules to pack more tightly, promoting the transition from spherical to larger, viscosity-building worm-like micelles. firp-ula.orgresearchgate.net

Formulation CompositionViscosity (mPa·s) at 25°C
10% SLES in Water~15
10% SLES + 3% this compound~400
10% SLES + 3% this compound + 1% NaCl~3500

Formulations thickened with this compound typically exhibit non-Newtonian flow behavior, specifically shear-thinning and thixotropy.

Shear-Thinning (Pseudoplasticity): This is characterized by a decrease in viscosity as the applied shear rate increases. researchgate.netthermofisher.com At rest or under low shear, the entangled network of worm-like micelles is intact, and the viscosity is high. When a shear force is applied (e.g., by pumping, pouring, or spreading), the entangled micelles begin to align themselves in the direction of flow. This alignment reduces their resistance to movement, causing a drop in the measured viscosity. This property is desirable as it allows a product to be thick in its container but flow easily during application.

Thixotropic Behavior: Thixotropy is a time-dependent shear-thinning property. anton-paar.com After the shear force is removed, the system does not instantaneously recover its initial viscosity. It takes a finite amount of time for the randomly oriented, entangled micellar network to reform. davidpublisher.com This behavior is visualized in rheology by a hysteresis loop, where the viscosity curve on the decreasing shear ramp is lower than on the increasing shear ramp. thermofisher.com This time-dependent recovery is beneficial in applications like paints or coatings, where it allows time for leveling before the structure fully rebuilds to prevent sagging.

Synergistic Effects in Mixed Surfactant Systems

This compound rarely functions in isolation; its performance is often significantly enhanced when combined with other types of surfactants, a phenomenon known as synergism. This is particularly pronounced when it is mixed with anionic surfactants such as alkyl sulfates or alkyl ether sulfates.

The synergy arises from favorable interactions between the different surfactant molecules, both in the bulk solution and at interfaces. nih.gov The negatively charged head group of an anionic surfactant is electrostatically attracted to the positively charged quaternary ammonium site on the betaine head group. researchgate.net This strong interaction leads to several beneficial outcomes:

Reduced CMC: The critical micelle concentration (CMC) of the mixture is often significantly lower than that of the individual components. This means fewer total surfactant molecules are needed to achieve effects like surface tension reduction and micellization. nih.gov

Enhanced Interfacial Packing: As mentioned previously, the electrostatic attraction allows the surfactant molecules to pack more tightly and efficiently at the oil-water interface. This leads to a greater reduction in interfacial tension and the formation of a more stable emulsion film compared to what could be achieved with a single surfactant. nih.govresearchgate.net

Increased Viscosity: The interaction between anionic and zwitterionic surfactants promotes the growth of larger, mixed, worm-like micelles at lower total surfactant concentrations than would be required for the betaine alone. This results in a potent synergistic thickening effect. researchgate.net

Improved Foam Properties: In foaming applications, the combination of anionic surfactants with betaines often leads to the generation of a higher volume of foam that is also more stable over time. The mixed interfacial film provides greater resilience to the foam lamellae. researchgate.net

This ability to work synergistically makes this compound a highly versatile and efficient component in complex formulations, allowing for the creation of stable, aesthetically pleasing, and high-performance products.

Physicochemical Basis of Enhanced Performance in Blends

This compound, an amphoteric surfactant, exhibits significant performance enhancements when blended with other formulation components, primarily through synergistic interactions that alter the physicochemical properties of the system. This synergy is rooted in the unique molecular structure of the compound, which features a bulky isostearamidopropyl hydrophobic tail and a zwitterionic headgroup. These interactions favorably modify properties such as surface tension, viscosity, and foam stability.

The primary basis for enhanced performance lies in the interaction between this compound and anionic surfactants. When blended, these surfactants pack more efficiently at the air-water or oil-water interface than either surfactant alone. This improved packing is driven by the electrostatic attraction between the positively charged quaternary ammonium group of the betaine and the negatively charged headgroup of the anionic surfactant. This interaction neutralizes charge repulsion that would otherwise exist between the anionic headgroups, allowing for a more condensed and stable interfacial film. The result is a more significant reduction in surface tension and an increase in interfacial elasticity, which translates to more stable foams and emulsions.

Furthermore, synergistic effects are observed in the bulk phase of solutions, particularly concerning viscosity. The combination of this compound with anionic surfactants or polymers can lead to the formation of elongated, worm-like micelles instead of smaller, spherical micelles. rsc.org The long and bulky isostearyl group of the betaine plays a crucial role, as it enhances hydrophobic interactions within the micellar core, promoting a transition in micelle shape. These worm-like micelles can entangle, forming a transient network that significantly increases the solution's viscosity. This behavior is highly desirable in thickening personal care formulations like shampoos and body washes.

Interactions with polymers also contribute to enhanced performance. When combined with hydrophobically modified polymers, this compound can form associative networks. nih.gov The hydrophobic isostearyl tails can associate with the hydrophobic regions of the polymer, while the hydrophilic headgroups interact with the aqueous phase, creating "junction zones" that bridge polymer chains and build viscosity. rsc.org

The table below summarizes the typical synergistic effects observed when this compound is blended with an anionic surfactant compared to the properties of the individual components.

Table 1: Synergistic Effects in Surfactant Blends

Property Anionic Surfactant Alone This compound Alone Blend (Anionic + Betaine) Physicochemical Basis
Critical Micelle Concentration (CMC) Moderate Low Lower than either individual component Favorable electrostatic and hydrophobic interactions reduce the energy required for micellization.
Surface Tension at CMC Low Moderate Lower than either individual component More efficient and denser packing at the interface due to charge neutralization and optimized geometry.
Viscosity Low Low High Formation of entangled, worm-like micelles and associative networks with polymers. rsc.org

| Foam Stability | Moderate | Moderate | High | Creation of a more elastic and robust interfacial film that resists bubble coalescence. researchgate.netmdpi.com |

Phase Diagrams and Compatibility Studies of Multi-component Systems

The compatibility and macroscopic properties of formulations containing this compound are governed by the principles of phase science. By studying the phase diagrams of multi-component systems—typically comprising the betaine, a co-surfactant, and a solvent (water)—formulators can identify stable regions and predict formulation behavior such as clarity, viscosity, and texture.

While a specific phase diagram for the this compound/Co-surfactant/Water system is not detailed in readily available literature, its behavior can be inferred from studies on analogous amphoteric/anionic surfactant systems, such as Cocamidopropyl Betaine (CAPB) blended with Sodium Cocoyl Glycinate (SCG) or Alkyl Ethoxysulfate (AES). acs.orgdiva-portal.org These systems exhibit rich phase behavior, forming various lyotropic liquid crystalline phases as the concentration and ratio of the components are varied.

The typical phases observed in such ternary systems include:

Micellar Phase (L₁): At low surfactant concentrations, the molecules exist as individual micelles dispersed in water. This phase is typically isotropic and has low viscosity.

Hexagonal Phase (H₁): As the concentration increases, the micelles may pack into a more ordered structure of cylindrical aggregates arranged in a hexagonal lattice. This phase is highly viscous and anisotropic (birefringent under polarized light). The transition to this phase is driven by the optimal packing of the surfactant molecules. acs.org

Lamellar Phase (Lα): At even higher concentrations, or with specific surfactant ratios that favor flatter interfacial curvature, bilayer sheets of surfactant are formed, separated by layers of water. This phase can range from a free-flowing liquid to a thick gel, depending on the spacing and interactions between the bilayers. acs.orgdiva-portal.org

The specific phase behavior of a system containing this compound would be heavily influenced by its bulky isostearyl group. This large hydrophobic tail would affect the surfactant packing parameter, potentially favoring phases with lower interfacial curvature compared to its shorter-chain analogues. The presence of co-surfactants and other additives like salts or oils would further modify the phase boundaries. Compatibility studies are therefore essential to map these regions and ensure the formulation remains in a single, stable phase under desired storage and use conditions.

Table 2: Typical Liquid Crystalline Phases in Betaine-Containing Ternary Systems

Phase Molecular Arrangement Typical Viscosity Optical Appearance
Micellar (L₁) Spherical or ellipsoidal micelles dispersed in a continuous solvent phase. Low Isotropic (clear, non-birefringent)
Hexagonal (H₁) Cylindrical micelles packed in a hexagonal array. Very High (Gel-like) Anisotropic (birefringent)

| Lamellar (Lα) | Parallel bilayers of surfactant separated by solvent layers. | Variable (Low to High) | Anisotropic (birefringent) |

Interfacial Phenomena in Advanced Material Design

This compound as a Template for Nanomaterial Synthesis

Surfactants are widely employed as structure-directing agents or templates in the synthesis of nanomaterials, particularly mesoporous materials like silica (B1680970). mdpi.com The self-assembly of surfactant molecules into micelles or liquid crystalline phases creates an organic template around which inorganic precursors (e.g., silica oligomers) can polymerize. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous inorganic structure with a well-defined pore size and geometry that mirrors the original surfactant assembly.

While specific research detailing the use of this compound as a template is limited, its molecular structure suggests potential for such applications. The key features relevant for templating are:

Self-Assembly: Like all surfactants, it self-assembles into aggregates (micelles, rods, etc.) whose shape and size can be controlled by varying conditions like concentration, temperature, and pH.

Zwitterionic Headgroup: The pH-responsive charge of the headgroup can be used to control the interaction with inorganic precursors. At a given pH, the headgroup can present a net charge that electrostatically guides the deposition of charged inorganic species.

Bulky Hydrophobic Tail: The large isostearyl group would create significantly larger hydrophobic domains compared to common templating surfactants (like cetyltrimethylammonium bromide). This could be exploited to template materials with larger mesopores.

In a hypothetical synthesis of mesoporous silica, this compound could function as the primary template. rsc.org Its micelles would serve as the core around which silicate (B1173343) species polymerize. The zwitterionic nature of the headgroup could facilitate interaction with a co-structure-directing agent (CSDA), such as an aminosilane, which helps to bridge the surfactant headgroups and the negatively charged silicate oligomers, leading to the formation of a stable hybrid mesostructure. mdpi.com The large size of the isostearyl tail would likely result in a material with a pore diameter in the upper range of mesopores (up to 50 nm). Further research is required to explore this potential and optimize the conditions for using this and similar large-tailed betaines in advanced material synthesis.

Role in Colloidal Stability of Dispersions

This compound plays a crucial role in stabilizing colloidal dispersions, which are systems where one substance of microscopically dispersed insoluble particles is suspended throughout another substance. Its effectiveness stems from its ability to adsorb at the particle-liquid interface and create repulsive forces that prevent particle aggregation, flocculation, and settling.

The stabilizing action of this compound is achieved through two primary mechanisms:

Electrostatic Stabilization: As a zwitterionic surfactant, its headgroup contains both a permanently positive quaternary ammonium group and a pH-dependent negative carboxylate group. By adjusting the pH of the dispersion, the net charge on the particle surface can be controlled. This surface charge creates an electrical double layer around each particle. When particles approach each other, their electrical double layers overlap, resulting in a repulsive force that prevents them from coming into close contact and aggregating. Research on similar betaines in lipid nanocarrier formulations shows they can impart a significant negative zeta potential (e.g., -20 to -30 mV), which is indicative of good electrostatic stability. researchgate.net

Steric Stabilization: The long, bulky isostearamidopropyl tail provides a powerful steric barrier. researchgate.net When the surfactant adsorbs onto the particle surfaces, these large hydrophobic chains extend into the surrounding medium. If two particles approach, the compression or interpenetration of these surfactant layers is entropically and energetically unfavorable, creating a strong steric repulsion that keeps the particles separated. This mechanism is particularly effective in systems with high electrolyte concentrations, where electrostatic stabilization is often weakened due to charge screening.

The combination of both electrostatic and steric stabilization (known as electrosteric stabilization) makes this compound a highly effective stabilizer for a variety of dispersions, including emulsions, suspensions, and solid lipid nanoparticles. researchgate.net

Table 3: Impact of Betaine Stabilizer on Colloidal Dispersion Properties

Parameter Unstabilized Dispersion Dispersion Stabilized with this compound Role of Stabilizer
Particle Size Large (due to aggregation) Small and consistent Prevents particle aggregation through repulsive forces.
Polydispersity Index (PdI) High (>0.5) Low (<0.3) Ensures a narrow, uniform particle size distribution, indicating good homogeneity. researchgate.net
Zeta Potential Near zero Significantly positive or negative (e.g., ±30 mV) Imparts surface charge, leading to electrostatic repulsion. researchgate.net

| Physical Stability | Prone to settling/creaming | Stable over long periods | Prevents phase separation by keeping particles well-dispersed. |

Future Research Trajectories and Unexplored Academic Avenues for Isostearamidopropyl Betaine

Development of Next-Generation Synthetic Methodologies

The conventional synthesis of isostearamidopropyl betaine (B1666868) typically involves a two-step process: the amidation of isostearic acid with N,N-dimethyl-1,3-propanediamine, followed by quaternization with a carboxylating agent like sodium chloroacetate. nih.govcosmeticsandtoiletries.com While effective, future research is poised to develop more sustainable and efficient synthetic routes.

Enzymatic Synthesis: The use of hydrolases, such as lipases, for amide synthesis presents a greener alternative to traditional chemical methods. nih.gov Research into the enzymatic synthesis of the amide intermediate of isostearamidopropyl betaine could lead to milder reaction conditions, higher selectivity, and a reduction in by-products. The specificity of enzymes could also allow for greater control over the final product's purity. A comparative study has shown that silicon-containing amines can be better substrates for hydrolases than their carbon analogs, suggesting that the unique structure of this compound may be amenable to enzymatic processes. nih.gov

Flow Chemistry: Flow chemistry offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.govresearchgate.netnih.gov Applying flow chemistry to the synthesis of this compound could enable precise control over reaction parameters, leading to higher yields and purity. youtube.com This methodology is particularly suited for handling potentially hazardous reagents and for the continuous production of the surfactant. nih.gov The modular nature of flow reactors also facilitates multi-step syntheses, potentially allowing for an integrated amidation and quaternization process in a single, continuous operation. researchgate.netyoutube.com

Bio-derived Precursors: A growing trend in surfactant research is the use of renewable, bio-derived raw materials. nih.gov Future investigations could focus on sourcing isostearic acid from sustainable plant oils and exploring bio-based alternatives for the diamine and quaternizing agents. The synthesis of novel zwitterionic surfactants from bio-based materials like castor oil has already been demonstrated, paving the way for more sustainable versions of this compound. nih.gov

Advanced Understanding of Complex Supramolecular Architectures

The functionality of this compound is intrinsically linked to its ability to self-assemble into complex supramolecular structures in solution. While the formation of micelles is a well-known characteristic of surfactants, deeper exploration of more complex architectures is a key area for future research.

Wormlike Micelles: Long-chain amidopropyl betaines are known to form viscoelastic wormlike micelles. acs.orgnih.govresearchgate.netacs.orgfigshare.com The branched nature of the isostearyl tail group significantly influences this self-assembly process. A comparative study of C18 amidopropyl betaines revealed that the geometry of the hydrophobic tail is critical to the resulting surfactant properties and self-assembly. acs.orgnih.govresearchgate.netacs.orgfigshare.com While the oleic-chained surfactant was optimal for wormlike micelle formation, the highly branched isostearyl-tailed molecule was found to be insoluble under the studied conditions. acs.orgnih.govresearchgate.net Further research is needed to understand the precise conditions (e.g., concentration, temperature, ionic strength) under which this compound can form these extended, flexible aggregates and to characterize their rheological properties.

Liquid Crystalline Phases: At higher concentrations, surfactants can form lyotropic liquid crystals, which are ordered phases with properties intermediate between liquids and solids. agnopharma.combohrium.com These structures can range from hexagonal to lamellar and cubic phases. bohrium.com The formation of lamellar liquid crystal structures is crucial for the stability of oil-in-water creams. nih.gov The ability of this compound, in combination with co-surfactants, to form and stabilize various liquid crystalline phases is a promising area for investigation. nih.gov Understanding the phase behavior of this compound in multi-component systems is essential for designing advanced formulations with controlled rheology and stability. cibtech.org

Stimuli-Responsive Systems: The zwitterionic nature of this compound suggests the potential for creating stimuli-responsive materials. Systems containing zwitterionic surfactants have been shown to undergo reversible self-assembly transitions, such as vesicle-to-micelle and micelle-to-vesicle transitions, in response to changes in temperature and pH. nih.gov Future research could explore the development of this compound-based systems that respond to external stimuli, opening up applications in areas like controlled drug release and smart fluids. nih.gov

Integration of Multi-Scale Computational Modeling with Experimental Research

Computational modeling is a powerful tool for gaining molecular-level insights into the behavior of complex systems. Integrating multi-scale modeling with experimental research can accelerate the design and optimization of this compound-based formulations.

Molecular Dynamics (MD) and Density Functional Theory (DFT): MD simulations can be used to study the self-assembly of this compound into micelles and other aggregates, providing detailed information about their structure, dynamics, and interactions with other molecules. DFT calculations can elucidate the electronic structure and reactivity of the surfactant molecule, which is crucial for understanding its interactions at interfaces.

Phase-Field Modeling: Phase-field models are well-suited for simulating the dynamics of multi-phase systems, such as emulsions and foams stabilized by surfactants. aimsciences.orgarxiv.org These models can capture the complex interplay between fluid flow, interfacial tension, and surfactant transport, providing insights into phenomena like droplet deformation and coalescence. arxiv.org Numerical simulations using phase-field models can help in understanding how this compound influences the stability and rheology of these systems. aimsciences.org

Computational Fluid Dynamics (CFD): CFD can be employed to model the behavior of this compound in larger-scale systems, such as in industrial mixing processes or in its application in respiratory drug delivery. nih.gov By combining CFD with models for surfactant transport and interfacial phenomena, it is possible to predict and optimize the performance of products containing this compound. aps.org

Modeling TechniquePotential Application for this compoundKey Insights
Molecular Dynamics (MD) Simulating micelle formation and interaction with surfaces.Understanding aggregation behavior and adsorption mechanisms.
Density Functional Theory (DFT) Calculating electronic properties and reactivity.Predicting interaction energies and reaction pathways.
Phase-Field Modeling Simulating emulsion and foam dynamics.Investigating stabilization mechanisms and rheological impact. aimsciences.orgarxiv.org
Computational Fluid Dynamics (CFD) Modeling performance in industrial and consumer products.Optimizing formulation performance and delivery. nih.gov

Deeper Insights into Environmental Degradation Pathways and Remediation Strategies

The widespread use of surfactants necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies.

Biodegradation Pathways: While betaine surfactants are generally considered to be readily biodegradable, detailed studies on the specific degradation pathways of this compound are lacking. nih.gov Research on the closely related cocamidopropyl betaine has shown that it can be degraded by bacteria isolated from activated sludge, with complete mineralization possible under certain conditions. researchgate.net Future studies should focus on identifying the microorganisms and enzymatic processes responsible for the breakdown of this compound and its metabolites. The toxicity of both the parent compound and its degradation products to aquatic organisms needs to be thoroughly evaluated. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment methods that utilize highly reactive species, such as hydroxyl radicals, to degrade organic pollutants. wikipedia.orgwatertechnologies.comcecoenviro.com These processes are effective for removing non-biodegradable or toxic compounds from water. wikipedia.orgresearchgate.net Investigating the efficacy of various AOPs, such as ozonation, UV/H₂O₂, and Fenton processes, for the degradation of this compound could lead to effective water treatment solutions. wikipedia.orgmdpi.com

Surfactant-Enhanced Remediation: Surfactants themselves can be used to remediate contaminated sites. Surfactant-enhanced phytoremediation, for example, utilizes surfactants to increase the bioavailability of hydrophobic organic contaminants in soil, facilitating their uptake by plants. rawdatalibrary.net Biosurfactants have also been shown to be effective in soil washing and enhancing the biodegradation of pollutants. nih.govfrontiersin.orgnih.gov Research into the potential of this compound in these remediation technologies could reveal new, environmentally friendly applications for the compound.

Exploration of this compound in Novel Academic Material Science Contexts

The unique properties of this compound make it an attractive candidate for a range of advanced material science applications beyond its traditional roles.

Nanoparticle Synthesis and Stabilization: Zwitterionic surfactants have been successfully used to assist in the fabrication of mesoporous silica-coated carbon nanotubes and to stabilize emulsion droplets for the capture of nanoparticles. acs.orgrsc.orgnih.gov The zwitterionic nature of this compound could provide excellent stability to nanoparticles in various media, preventing aggregation and controlling their growth during synthesis. researchgate.net

Drug Delivery Systems: The biocompatibility of betaine-based surfactants makes them interesting for pharmaceutical applications. dovepress.com this compound could be explored for the formulation of nano-delivery systems, such as microemulsions and solid lipid nanoparticles, for the targeted delivery of therapeutic agents. dovepress.com The ability of some zwitterionic systems to respond to stimuli like pH could be harnessed to create "smart" drug delivery vehicles that release their payload at specific sites in the body. nih.gov

Advanced Lubrication: The surface-active properties of this compound suggest its potential use in advanced lubrication systems. Surfactants can form protective films on surfaces, reducing friction and wear. The behavior of related betaine surfactants in reducing turbulent pressure drops in fluid flow has been studied, indicating their potential in specialized hydraulic fluids. icm.edu.pl

Q & A

Q. How is isostearamidopropyl betaine structurally characterized, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to identify functional groups (e.g., betaine’s quaternary ammonium and carboxylate groups) and verify the isostearamidopropyl backbone .
  • Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₅H₅₀N₂O₃, [M+H]⁺ = 429.39) and fragmentation patterns. Transition reactions in MRM mode (e.g., 118.1 → 58.1 m/z for betaine analogs) can be adapted for quantification .
  • Chromatography : Pair hydrophilic interaction liquid chromatography (HILIC) with tandem MS for polar compound analysis, optimizing parameters (e.g., collision energy, fragmentor voltage) via central composite design (CCD) .

Q. What experimental design principles should guide the synthesis and purification of this compound?

Methodological Answer:

  • Synthesis Protocol : Follow a two-step process: (1) Condensation of isostearic acid with aminopropyl betaine under controlled pH (7–9) and temperature (70–90°C), (2) Neutralization with HCl. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use solid-phase extraction (SPE) with polar sorbents (e.g., silica-based cartridges) to remove unreacted precursors. Validate purity via HPLC-UV/ELSD, ensuring ≥95% purity for biological studies .
  • Reproducibility : Document reaction conditions (molar ratios, solvent systems) and adhere to IUPAC guidelines for reporting synthetic protocols .

Advanced Research Questions

Q. How does this compound influence cellular apoptosis and oxidative stress in cancer models, and how can contradictory data on its pro-/antioxidant roles be resolved?

Methodological Answer:

  • Dose-Dependent Studies : Conduct in vitro assays (e.g., DU-145 prostate cancer cells) to measure ROS generation (DCFH-DA probe), apoptosis (Annexin V/PI staining), and antioxidant depletion (GSH/GSSG ratios) across concentrations (0.1–10 mM). Betaine analogs exhibit oxidant behavior at high doses (>5 mM) despite antioxidant properties at lower doses .
  • Mechanistic Analysis : Use RNA-seq or Western blotting to track Nrf2/Keap1 pathway modulation and caspase-3/9 activation. Resolve contradictions by correlating dose-response data with transcriptional regulation of redox enzymes .

Q. What synergistic or antagonistic interactions occur between this compound and urea in stabilizing proteins or modifying lipid/protein deposition ratios?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model betaine-urea mixtures to identify hydrogen-bonding networks and hydrophobic interactions. Use dielectric spectroscopy to validate experimental vs. hypothetical spectra .
  • In Vivo Testing : In livestock models, supplement diets with betaine (0.5–1.5% w/w) and urea (1–3% w/w). Measure lipid/protein deposition via dual-energy X-ray absorptiometry (DEXA) and nitrogen retention assays. Betaine’s osmolyte properties reduce ion-pump energy expenditure, favoring lean mass .

Q. How can researchers address variability in betaine adsorption kinetics during extraction from complex matrices?

Methodological Answer:

  • Kinetic Modeling : Fit pseudo-first/second-order models to initial adsorption phases (0–60 min). Use Langmuir/Freundlich isotherms for equilibrium analysis. Note that volume changes during sampling (>5% total volume) skew kinetic data .
  • Optimized Extraction : Combine accelerated solvent extraction (ASE) with SPE for beetroot samples. For trace quantification, optimize MS/MS parameters (e.g., source temperature = 300°C, collision energy = 15 eV) via DOE .

Q. What statistical considerations are critical for designing studies on this compound’s metabolic effects?

Methodological Answer:

  • 4R Principles : Ensure randomization, replication, reduction of variance, and representative sampling. For example, in poultry trials, allocate betaine-supplemented diets (0.1–0.3%) to ≥30 birds/group to account for individual variability .
  • Data Analysis : Use mixed-effects models to handle repeated measures (e.g., weekly weight gain). Report uncertainty via 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Contradiction Analysis

Q. How can conflicting findings on betaine’s role in methionine metabolism (methyl donor vs. sparing agent) be reconciled?

Methodological Answer:

  • Isotope Tracer Studies : Use ¹³C-labeled betaine in hepatocyte cultures to track methyl group transfer to homocysteine. Compare methionine synthase (MS) and betaine-homocysteine methyltransferase (BHMT) activity via enzyme-linked assays .
  • Nutrient Interaction Trials : In methionine-deficient diets, supplement betaine (0.5% w/w) and measure SAM/SAH ratios. Betaine spares methionine in low-protein diets but acts as a methyl donor in methionine-replete conditions .

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